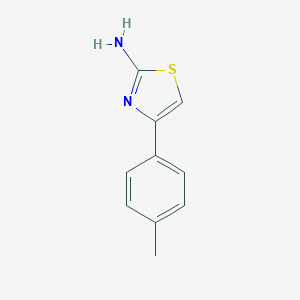

4-(4-Methylphenyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLHWYFAPHJCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943328 | |

| Record name | 4-(4-Methylphenyl)-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103-91-5 | |

| Record name | 2103-91-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Methylphenyl)-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4(p-tolyl)-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(4-Methylphenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(4-Methylphenyl)-1,3-thiazol-2-amine. This thiazole derivative is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. This document outlines a detailed experimental protocol for its synthesis via the Hantzsch thiazole reaction, along with a thorough characterization of the final product using various spectroscopic and analytical techniques.

Synthesis Methodology

The synthesis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine is most commonly achieved through the Hantzsch thiazole synthesis. This well-established method involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] In this specific synthesis, the key reactants are 2-bromo-1-(4-methylphenyl)ethanone and thiourea.

Synthesis of the Precursor: 2-Bromo-1-(4-methylphenyl)ethanone

The α-haloketone precursor, 2-bromo-1-(4-methylphenyl)ethanone, can be synthesized from 4'-methylacetophenone through bromination.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-methylacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Bromination: Cool the solution in an ice bath. Slowly add bromine (1.0 eq) dissolved in the same solvent dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water to remove any unreacted starting material and byproducts, and then recrystallize from a suitable solvent like ethanol to obtain pure 2-bromo-1-(4-methylphenyl)ethanone.

Hantzsch Thiazole Synthesis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq) in a polar solvent such as ethanol or methanol.[2]

-

Addition of Thiourea: To this solution, add thiourea (1.1-1.2 eq).

-

Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by TLC. Typically, the reaction is complete within 2-4 hours.

-

Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate of the hydrobromide salt of the product may form.

-

Neutralization and Precipitation: Pour the reaction mixture into a beaker containing cold water. Neutralize the solution by the slow addition of a weak base, such as a 5% sodium bicarbonate solution, until effervescence ceases. This will precipitate the free amine.[2]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Drying and Purification: Dry the collected solid in a desiccator or a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(4-Methylphenyl)-1,3-thiazol-2-amine.

Characterization Data

The structural confirmation and purity of the synthesized 4-(4-Methylphenyl)-1,3-thiazol-2-amine are established through a combination of spectroscopic and physical methods.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂S | [4] |

| Molecular Weight | 190.27 g/mol | [4] |

| Melting Point | 132-136 °C | [5] |

| Appearance | Colorless to pale yellow solid | [6] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Spectral data available on SpectraBase. | [4] |

| ¹³C NMR | Spectral data available on SpectraBase. | [4][6] |

| IR (KBr) | Key absorptions indicating functional groups. | [4] |

| Mass Spec (GC-MS) | m/z (Top Peak): 190 | [4] |

Visualized Workflows and Pathways

Synthesis Pathway

Caption: Synthetic route to 4-(4-Methylphenyl)-1,3-thiazol-2-amine.

Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Biological Relevance of Thiazole Derivatives

Thiazole-containing compounds are known to interact with a variety of biological targets and exhibit a wide range of pharmacological activities.[7]

Caption: Common biological activities of thiazole derivatives.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of 4-(4-Methylphenyl)-1,3-thiazol-2-amine. The Hantzsch thiazole synthesis offers a reliable and efficient route to this valuable heterocyclic compound. The comprehensive characterization data and workflows presented herein are intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery in their efforts to explore the potential of this and related thiazole derivatives.

References

Physical and chemical properties of 2-Amino-4-(p-tolyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(p-tolyl)thiazole is a heterocyclic amine belonging to the versatile 2-aminothiazole class of compounds. Possessing a thiazole ring substituted with an amino group at the 2-position and a p-tolyl group at the 4-position, this molecule serves as a crucial building block in medicinal chemistry and materials science. The 2-aminothiazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-4-(p-tolyl)thiazole, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance and potential applications in drug development.

Chemical and Physical Properties

The fundamental properties of 2-Amino-4-(p-tolyl)thiazole are summarized below. These data are essential for its handling, characterization, and application in synthetic and analytical workflows.

Chemical Identifiers

Proper identification is critical for regulatory compliance and scientific accuracy.

| Identifier | Value |

| IUPAC Name | 4-(4-methylphenyl)-1,3-thiazol-2-amine[1] |

| CAS Number | 2103-91-5[2][3] |

| Molecular Formula | C₁₀H₁₀N₂S[2][3] |

| Synonyms | 2-Amino-4-(4-methylphenyl)thiazole, 4-(p-Tolyl)-2-thiazolamine[2] |

| InChI Key | ARLHWYFAPHJCJT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)N[2] |

Physical Properties

These properties define the physical state and behavior of the compound under various conditions.

| Property | Value | Source(s) |

| Molecular Weight | 190.26 g/mol | [3] |

| Appearance | White to yellow or light orange crystalline powder/crystals | [1] |

| Melting Point | 132-136 °C (lit.) | |

| Boiling Point | 369.4 °C at 760 mmHg (Predicted) | |

| Density | 1.219 g/cm³ (Predicted) | |

| Flash Point | 177.2 °C (Predicted) | |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents. | |

| UV λmax | 266 nm (in Ethanol) | [3] |

Computed Properties

Computational descriptors are valuable for predicting the molecule's behavior in biological systems and for QSAR studies.

| Property | Value |

| XLogP3 | 2.6 |

| Topological Polar Surface Area (TPSA) | 67.2 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 190.05646950 g/mol |

| Complexity | 166 |

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone and a thiourea.

Methodology:

-

Reactant Preparation: Dissolve equimolar quantities of the starting α-haloketone (e.g., 2-chloro-1-(p-tolyl)ethan-1-one) and thiourea separately in a suitable polar solvent, such as ethanol or acetone, in a round-bottom flask.

-

Reaction: Combine the solutions and stir the mixture. The reaction can often proceed at room temperature, but gentle heating or refluxing (e.g., for 30 minutes to 12 hours) can be employed to increase the reaction rate and yield.

-

Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixtures) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product, often a hydrohalide salt, may precipitate. The mixture is then poured into cold water or a dilute basic solution (e.g., ammonium hydroxide or sodium bicarbonate) to neutralize the acid and precipitate the free amine product.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then with a small amount of cold ethanol or diethyl ether to remove residual impurities.

-

Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-Amino-4-(p-tolyl)thiazole as a crystalline solid.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Methodologies:

-

Melting Point: Determined using an open capillary melting point apparatus. A sharp melting range close to the literature value (132-136 °C) indicates high purity.

-

Thin-Layer Chromatography (TLC): Used to assess purity. A single spot under UV visualization indicates a pure compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum (KBr pellet) is used to identify key functional groups. Expected characteristic peaks include:

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the tolyl methyl group.

-

~1630 cm⁻¹: C=N stretching of the thiazole ring.

-

~1540 cm⁻¹: N-H bending vibration.

-

~820 cm⁻¹: C-H out-of-plane bending, characteristic of para-disubstituted benzene.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Spectra are typically recorded in DMSO-d₆ or CDCl₃.

-

¹H NMR (Expected Signals):

-

A singlet around 2.3 ppm (3H) for the tolyl methyl protons (-CH₃).

-

A singlet around 6.8-7.0 ppm (1H) for the proton at the 5-position of the thiazole ring (C5-H).

-

A broad singlet for the amino protons (-NH₂) which may vary in chemical shift.

-

Two doublets in the aromatic region (~7.1-7.8 ppm , 2H each, J ≈ 8 Hz) corresponding to the AA'BB' system of the p-substituted tolyl group.

-

-

¹³C NMR (Expected Signals):

-

A signal around 21 ppm for the tolyl methyl carbon.

-

Signals in the 100-155 ppm range for the thiazole and aromatic carbons.

-

A signal downfield around 168 ppm for the C2 carbon of the thiazole ring, attached to two nitrogen atoms.

-

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. The molecular ion peak (M⁺) for C₁₀H₁₀N₂S should be observed at m/z ≈ 190.

Biological Activity and Applications

The 2-aminothiazole moiety is a privileged scaffold in drug discovery. Derivatives have been reported to exhibit a vast array of biological activities.

Documented Activities

-

Antibacterial Activity: 2-Amino-4-(p-tolyl)thiazole has shown activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.

-

Anti-protozoal Activity: It has been identified as an inhibitor of Trichomonas vaginalis[2].

-

Corrosion Inhibition: The molecule also functions as a corrosion inhibitor, a property attributed to its nucleophilic nature and ability to adsorb onto metal surfaces[2].

Significance in Drug Development

The broader class of 2-aminothiazole derivatives has been extensively investigated for various therapeutic applications. The presence of the amino group allows for straightforward chemical modification, enabling the generation of large libraries of compounds for screening. 2-Amino-4-(p-tolyl)thiazole is therefore a valuable starting material or intermediate for developing novel therapeutics in areas such as:

-

Oncology: Many aminothiazole derivatives have shown potent anticancer activity.

-

Infectious Diseases: The scaffold is a key component in the development of new antibacterial, antifungal, and antitubercular agents.

-

Inflammatory Diseases: Certain derivatives have been found to possess significant anti-inflammatory properties.

Conclusion

2-Amino-4-(p-tolyl)thiazole is a compound of significant interest due to its accessible synthesis and its role as a precursor to biologically active molecules. This guide has provided the core physicochemical data, detailed procedural outlines for its synthesis and characterization, and an overview of its established and potential applications. The information presented herein serves as a foundational resource for researchers engaged in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating further exploration and utilization of this versatile chemical entity.

References

4-(4-Methylphenyl)-1,3-thiazol-2-amine IUPAC name and structure

An In-depth Technical Guide to 4-(4-Methylphenyl)-1,3-thiazol-2-amine

This technical guide provides a comprehensive overview of 4-(4-methylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a key structural motif found in numerous biologically active molecules and approved pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical identity, properties, synthesis, and biological relevance.

Chemical Identity and Structure

The fundamental identity of the compound is established by its IUPAC name and structural representation. It is also commonly referred to by synonyms such as 2-Amino-4-(p-tolyl)thiazole.[2]

-

IUPAC Name: 4-(4-methylphenyl)-1,3-thiazol-2-amine[2]

-

CAS Number: 2103-91-5[2]

-

Molecular Formula: C₁₀H₁₀N₂S[2]

-

2D Structure:

-

SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)N[2]

-

InChIKey: ARLHWYFAPHJCJT-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

The physicochemical and spectroscopic properties are crucial for the characterization and quality control of the compound. The data presented below is compiled from computational predictions and experimental data for the title compound or closely related structures.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 190.27 g/mol | [2] |

| Exact Mass | 190.05646950 Da | [2] |

| XLogP3 | 2.6 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 67.2 Ų | [2] |

| Melting Point | 132-136 °C (lit.) |

Spectroscopic Data

Spectroscopic analysis confirms the chemical structure of 4-(4-methylphenyl)-1,3-thiazol-2-amine. Representative data is summarized below.

| Spectroscopy Type | Key Peaks / Shifts |

| ¹H NMR | Spectra available in public databases.[2] For the related 4-(4'-methylphenyl)-2-mercaptothiazole, peaks are observed at δ 2.50 (s, 3H, -CH₃), 7.28-7.30 (d, 2H), and 7.48-7.49 (d, 2H).[3] |

| ¹³C NMR | Spectra available in public databases.[2] For the related 4-(4'-methylphenyl)-2-mercaptothiazole, key shifts include δ 23.12 (-CH₃) and various aromatic carbon signals between 118-146 ppm.[3] |

| Infrared (IR) | Spectra available in public databases, typically showing N-H, C-H (aromatic and aliphatic), C=N, and C-S stretching vibrations.[2] |

| Mass Spectrometry (MS) | GC-MS data is available, showing the molecular ion peak.[2] For the related 4-(4'-methylphenyl)-2-mercaptothiazole, the mass spectrum shows m/z (%) = 207.29 (M+, 100%), 192.29 (22.5%), 164.29 (12.5%).[3] |

Synthesis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine

The most common and classical method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][4] This reaction involves the cyclocondensation of an α-haloketone with a thiourea.[1] For the title compound, the synthesis proceeds from 2-bromo-1-(4-methylphenyl)ethanone and thiourea.

Caption: Experimental workflow for the Hantzsch synthesis of 4-(4-methylphenyl)-1,3-thiazol-2-amine.

Biological Activity and Potential Applications

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7]

p38 MAP Kinase Inhibition

A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues demonstrated potent in vitro inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[8] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, making it a key therapeutic target for inflammatory diseases.[9][10] Inhibition of p38 MAPK can downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[8]

Caption: The p38 MAPK signaling pathway and the inhibitory action of thiazole derivatives.

Anticancer and Antimicrobial Activity

Various 2-amino-4-arylthiazole derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, with some compounds showing remarkable inhibitory effects.[7] Additionally, this class of compounds has been investigated for antimicrobial activity against a range of bacterial and fungal pathogens.[5][11] The specific activity is highly dependent on the substitutions on the thiazole ring and the aryl moiety.

Experimental Protocols

This section provides detailed methodologies for the synthesis and a key biological assay relevant to 4-(4-methylphenyl)-1,3-thiazol-2-amine.

Synthesis via Hantzsch Reaction

This protocol describes the synthesis of 4-(4-methylphenyl)-1,3-thiazol-2-amine from commercially available starting materials.

Materials:

-

2-bromo-1-(4-methylphenyl)ethanone (1.0 eq.)

-

Thiourea (1.2 eq.)

-

Absolute Ethanol

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-methylphenyl)ethanone in absolute ethanol (approx. 30-40 mL).[1]

-

Add thiourea to the solution with stirring.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water (approx. 200 mL) to precipitate the product.[1]

-

Collect the resulting solid precipitate by vacuum filtration, washing with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-(4-methylphenyl)-1,3-thiazol-2-amine.

-

Dry the purified product under vacuum and characterize its structure and purity using NMR, IR, Mass Spectrometry, and melting point analysis.

In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based kinase assay to determine the in vitro inhibitory activity of test compounds against the p38α MAPK isoform. The ADP-Glo™ Kinase Assay measures the amount of ADP produced in the kinase reaction.[9][12]

Materials:

-

p38α Kinase (recombinant)

-

ATP

-

Test compound (4-(4-methylphenyl)-1,3-thiazol-2-amine or derivative)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[12]

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. Include a DMSO-only control (vehicle).

-

Reaction Setup: In the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO.[12]

-

Prepare a master mix containing the p38α kinase and the ATF2 substrate in kinase buffer. Add 2 µL of this mix to each well.

-

Kinase Reaction: Initiate the kinase reaction by adding 2 µL of ATP solution (at a final concentration near the Km for p38α) to each well.

-

Incubate the plate at room temperature for 60 minutes.[9][12]

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[9][12]

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[9]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. CID 159892750 | C20H20N4S2 | CID 159892750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. An inhibitor of p38 MAP kinase downregulates cytokine release induced by sulfur mustard exposure in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. promega.com [promega.com]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Multifaceted Biological Activities of 4-(p-tolyl)thiazol-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds. Among its vast array of derivatives, those featuring a 4-(p-tolyl) group at position 4 and an amine at position 2 have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into the anticancer, antimicrobial, and anti-inflammatory properties of 4-(p-tolyl)thiazol-2-amine derivatives, presenting key data and experimental methodologies to aid in future drug discovery and development endeavors.

Synthesis of 4-(p-tolyl)thiazol-2-amine Derivatives

The primary synthetic route to 4-(p-tolyl)thiazol-2-amine and its derivatives is the well-established Hantzsch thiazole synthesis. This method typically involves the condensation reaction between an α-haloketone and a thiourea or its derivatives. For the synthesis of the core scaffold, 4'-methylacetophenone is first brominated to yield 2-bromo-1-(p-tolyl)ethanone, which is then reacted with thiourea. Further derivatization can be achieved by modifying the amino group at the 2-position or by utilizing substituted thioureas in the initial condensation.

Anticancer Activity

Derivatives of 4-(p-tolyl)thiazol-2-amine have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these compounds appears to be the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 4-(p-tolyl)thiazol-2-amine derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound ID | Substitution on 2-amine | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Unsubstituted | SaOS-2 (Osteosarcoma) | >100 | [1] |

| 2 | (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 (Osteosarcoma) | Not specified, but showed significant reduction in cell viability | [1] |

| 3 | N-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 (Osteosarcoma) | Not specified, but showed significant reduction in cell number | [1] |

| 4 | 3-(pyrrolo[1,2-d][2][3][4]triazin-4(3H)-one) | MCF-7, A549, HepG2 | Not specified, but exhibited significant cytotoxic effects | [5] |

| 5 | 2-(piperazin-1-yl)acetamide | HeLa | 1.6 ± 0.8 | [6] |

| 6 | 2-(piperazin-1-yl)acetamide | A549 | >10 | [6] |

| 7 | 2-(piperazin-1-yl)acetamide | MCF-7 | >10 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 4-(p-tolyl)thiazol-2-amine derivatives and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several studies suggest that thiazole derivatives can exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.

Antimicrobial Activity

4-(p-tolyl)thiazol-2-amine derivatives have also been investigated for their potential as antimicrobial agents against a variety of bacterial and fungal strains. The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Substitution on 2-amine | Microorganism | MIC (µg/mL) | Reference |

| 8 | N-phenyl | Staphylococcus aureus | >1000 | [3] |

| 9 | N-phenyl | Bacillus subtilis | >1000 | [3] |

| 10 | N-(4-fluorophenyl) | Bacillus subtilis | 62.5 | [3] |

| 11 | N-(4-fluorophenyl) | Staphylococcus aureus | 125 | [3] |

| 12 | N-(4-fluorophenyl) | Escherichia coli | 250 | [3] |

| 13 | N-(4-chlorophenyl) | Bacillus subtilis | 31.25 | [3] |

| 14 | N-(4-chlorophenyl) | Staphylococcus aureus | 62.5 | [3] |

| 15 | N-(4-chlorophenyl) | Escherichia coli | 125 | [3] |

| 16 | N-(4-bromophenyl) | Bacillus subtilis | 15.62 | [3] |

| 17 | N-(4-bromophenyl) | Staphylococcus aureus | 31.25 | [3] |

| 18 | N-(4-bromophenyl) | Escherichia coli | 62.5 | [3] |

Experimental Protocol: Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 4-(p-tolyl)thiazol-2-amine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical mediators of the inflammatory cascade.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed in vivo using the carrageenan-induced paw edema model, with results expressed as the percentage of edema inhibition. In vitro assays are used to determine the inhibitory concentration (IC50) against COX and LOX enzymes.

| Compound ID | Substitution | Assay | Result | Reference |

| 19 | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl) | 5-LOX Inhibition | IC50 = 127 nM | [7] |

| 20 | 4-substituted thiazole analogue of indomethacin (2a) | COX-2 Inhibition | IC50 = 0.3 nM | [7] |

| 21 | 4-substituted thiazole analogue of indomethacin (2b) | COX-2 Inhibition | IC50 = 1 nM | [7] |

| 22 | 4-substituted thiazole analogue of indomethacin (2c) | COX-2 Inhibition | IC50 = 7 nM | [7] |

| 23 | General Thiazole Derivative | Carrageenan-induced paw edema | 53.13% inhibition at 1hr | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

-

Animal Model: Wistar rats or Swiss albino mice are typically used.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the animal.

-

Measurement of Paw Edema: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle and carrageenan).

Signaling Pathway: COX/LOX Inhibition

The anti-inflammatory effects of these derivatives are often attributed to their ability to dually inhibit COX and LOX enzymes, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid.

Conclusion and Future Directions

The 4-(p-tolyl)thiazol-2-amine scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities. The data and protocols presented in this guide highlight their potential as lead compounds for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be crucial for optimizing the efficacy and selectivity of these compounds. Furthermore, in vivo studies are warranted to evaluate their pharmacokinetic profiles, safety, and therapeutic potential in relevant disease models. The continued exploration of this versatile chemical scaffold holds significant promise for addressing unmet medical needs.

References

- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Structural Analysis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and detailed experimental protocols for the characterization of the compound 4-(4-Methylphenyl)-1,3-thiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, materials science, and drug development.

Compound Identification

| IUPAC Name | 4-(4-Methylphenyl)-1,3-thiazol-2-amine |

| Synonyms | 2-Amino-4-(p-tolyl)thiazole, 4-(p-tolyl)thiazol-2-amine |

| CAS Number | 2103-91-5 |

| Molecular Formula | C₁₀H₁₀N₂S |

| Molecular Weight | 190.27 g/mol |

| Chemical Structure |

|

Spectroscopic Data

Detailed experimental spectroscopic data for 4-(4-Methylphenyl)-1,3-thiazol-2-amine is not widely available in publicly accessible literature. The following data has been compiled from available database entries.

Mass Spectrometry

The mass spectrum of 4-(4-Methylphenyl)-1,3-thiazol-2-amine has been reported with the following characteristic peaks:

| m/z Value | Interpretation |

| 190 | Molecular Ion (M⁺) |

| 148 | Fragment |

| 147 | Fragment |

Source: PubChem CID 244066

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

A detailed list of IR absorption peaks for 4-(4-Methylphenyl)-1,3-thiazol-2-amine is not available in the surveyed literature. To obtain this data, the experimental protocol described in Section 3.2 is recommended.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for 4-(4-Methylphenyl)-1,3-thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid 4-(4-Methylphenyl)-1,3-thiazol-2-amine sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a single-pulse ¹H spectrum.

-

Set appropriate parameters, including pulse width (typically a 90° pulse), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a standard pulse program (e.g., zgpg30).

-

Set a wider spectral width compared to the ¹H spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more) to obtain a spectrum with adequate signal-to-noise.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In a clean and dry agate mortar, grind a small amount (1-2 mg) of the solid 4-(4-Methylphenyl)-1,3-thiazol-2-amine sample into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.

-

Transfer the mixture into a pellet-forming die.

-

-

Pellet Formation:

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H stretch).

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

The excess energy from the electron impact can cause the molecular ion to fragment into smaller, characteristic ions.

-

-

Mass Analysis:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.

-

The fragmentation pattern provides valuable information about the structure of the molecule.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Crystal Structure of 2-Amino-4-(p-tolyl)thiazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of 2-Amino-4-(p-tolyl)thiazole, a molecule of significant interest in medicinal chemistry and materials science. The following sections detail the crystallographic data, experimental procedures for its synthesis and crystallization, and the methodology for its structural determination, offering a comprehensive resource for researchers in drug development and related fields.

Crystallographic Data Summary

The crystal structure of 2-Amino-4-(p-tolyl)thiazole was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data and refinement details are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| CCDC Deposition No. | 181937 |

| Empirical Formula | C₁₀H₁₀N₂S |

| Formula Weight | 190.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Unit cell dimensions | |

| a | 10.123(2) Å |

| b | 5.891(1) Å |

| c | 15.678(3) Å |

| α | 90° |

| β | 98.91(3)° |

| γ | 90° |

| Volume | 923.4(3) ų |

| Z | 4 |

| Calculated Density | 1.369 Mg/m³ |

Experimental Protocols

The synthesis and crystallization of 2-Amino-4-(p-tolyl)thiazole followed a well-established synthetic route, with the crystal structure being elucidated through single-crystal X-ray diffraction.

Synthesis of 2-Amino-4-(p-tolyl)thiazole

The synthesis of the title compound is typically achieved via the Hantzsch thiazole synthesis.

Materials:

-

4'-Methylacetophenone

-

Thiourea

-

Iodine

-

Ethanol

Procedure:

-

A mixture of 4'-methylacetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) is refluxed in ethanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is washed with diethyl ether to remove any unreacted starting materials.

-

The crude product is then neutralized with a saturated aqueous solution of sodium thiosulfate followed by a saturated aqueous solution of sodium bicarbonate.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude 2-Amino-4-(p-tolyl)thiazole is purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline solid.

Single-Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified 2-Amino-4-(p-tolyl)thiazole in an appropriate solvent system (e.g., ethanol-water mixture) at room temperature.

X-ray Crystallography

A suitable single crystal was mounted on a goniometer head. X-ray intensity data were collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis and structural determination of 2-Amino-4-(p-tolyl)thiazole.

Caption: Experimental workflow from synthesis to crystal structure determination.

In Vitro Biological Profile of 4-(4-Methylphenyl)-1,3-thiazol-2-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylphenyl)-1,3-thiazol-2-amine is a synthetic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro biological screening of this specific molecule, summarizing key findings related to its anticancer, antimicrobial, and anti-inflammatory potential. The document details experimental methodologies, presents quantitative data where available for related compounds, and visualizes relevant biological pathways and experimental workflows.

Anticancer Activity

The anticancer potential of 2-aminothiazole derivatives is a subject of extensive research. While specific quantitative data for 4-(4-Methylphenyl)-1,3-thiazol-2-amine is limited in publicly available literature, studies on closely related analogues provide insights into its potential efficacy and mechanism of action.

Data on Related Compounds

Studies on N,4-diaryl-1,3-thiazole-2-amines, which share the core structure, have demonstrated potent antiproliferative activity. For instance, certain derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[1] The antiproliferative activity of these related compounds has been evaluated against various human cancer cell lines, with some exhibiting IC50 values in the sub-micromolar range.[1]

Table 1: Antiproliferative Activity of Representative N,4-diaryl-1,3-thiazole-2-amine Derivatives

| Compound Reference | Cancer Cell Line | IC50 (µM) |

| Derivative A | A549 (Lung) | 0.45 |

| Derivative B | HeLa (Cervical) | 0.78 |

| Derivative C | MCF-7 (Breast) | 1.2 |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

4-(4-Methylphenyl)-1,3-thiazol-2-amine

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 4-(4-Methylphenyl)-1,3-thiazol-2-amine in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow for Anticancer Screening

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Potential Signaling Pathway: Tubulin Polymerization Inhibition

Based on studies of similar N,4-diaryl-1,3-thiazole-2-amines, a plausible mechanism of action for the anticancer activity of 4-(4-Methylphenyl)-1,3-thiazol-2-amine is the inhibition of tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.

Caption: Postulated signaling pathway for anticancer activity.

Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities. While specific data for the title compound is scarce, related structures have been evaluated against various bacterial and fungal strains.

Data on Related Compounds

Studies on substituted phenylthiazol-2-amine derivatives have reported promising antimicrobial activity.[2] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Representative Phenylthiazol-2-amine Derivatives

| Compound Reference | Bacterial Strain | Fungal Strain | MIC (µg/mL) |

| Derivative D | Staphylococcus aureus | 16 | |

| Derivative E | Escherichia coli | 32 | |

| Derivative F | Candida albicans | 64 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

4-(4-Methylphenyl)-1,3-thiazol-2-amine

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of 4-(4-Methylphenyl)-1,3-thiazol-2-amine in the appropriate broth in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial screening using the broth microdilution method.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have been attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Data on Related Compounds

Table 3: COX Inhibition by Representative Thiazole Derivatives

| Compound Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Derivative G | 15.2 | 2.5 |

| Derivative H | >100 | 8.1 |

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

-

4-(4-Methylphenyl)-1,3-thiazol-2-amine

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a colorimetric substrate

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Add the assay buffer, heme, and COX enzyme to the wells of a 96-well plate.

-

Add different concentrations of 4-(4-Methylphenyl)-1,3-thiazol-2-amine to the wells.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Monitor the absorbance change at 590 nm over time.

-

Calculate the percentage of inhibition and determine the IC50 values for COX-1 and COX-2.

Potential Signaling Pathway: Inhibition of Prostaglandin Synthesis

The anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

Caption: Postulated mechanism of anti-inflammatory action.

Conclusion

4-(4-Methylphenyl)-1,3-thiazol-2-amine belongs to a class of compounds with demonstrated potential in anticancer, antimicrobial, and anti-inflammatory research. While in vitro biological screening data specifically for this core molecule is limited in the public domain, the information available for structurally related analogues provides a strong rationale for its further investigation. The experimental protocols and potential mechanisms of action outlined in this guide serve as a foundation for researchers and drug development professionals to design and conduct further in-depth studies to fully elucidate the therapeutic potential of this compound. Future research should focus on generating specific quantitative data for 4-(4-Methylphenyl)-1,3-thiazol-2-amine and exploring its effects on various signaling pathways to better understand its molecular targets and mechanisms of action.

References

Unveiling the Therapeutic Potential of 4-(p-tolyl)thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(p-tolyl)thiazol-2-amine, a versatile thiazole derivative, serves as a pivotal scaffold in medicinal chemistry. While direct therapeutic applications of the parent compound are not extensively documented, its structural motif is integral to a multitude of derivatives exhibiting significant biological activities. This technical guide consolidates the existing research on 4-(p-tolyl)thiazol-2-amine and its analogues, focusing on their potential therapeutic targets. Through an in-depth analysis of structure-activity relationships, this document elucidates the compound's promise in the development of novel therapeutics for a range of diseases, including cancer and bacterial infections. Key targets identified through studies on its derivatives include tubulin, poly(ADP-ribose) polymerase-1 (PARP-1), and DNA gyrase. This guide provides a comprehensive overview of the quantitative bioactivity data, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways to facilitate further research and drug development endeavors.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing novel bioactive molecules. 4-(p-tolyl)thiazol-2-amine, featuring a tolyl group at the 4-position and an amino group at the 2-position of the thiazole ring, represents a key building block for the synthesis of a diverse array of derivatives with potential therapeutic applications.[1][2] While the parent compound is noted for its antibacterial and anti-protozoal activities, its primary value lies in its role as a precursor for more complex molecules with enhanced potency and target specificity.[3] This guide explores the therapeutic landscape of 4-(p-tolyl)thiazol-2-amine by examining the biological activities and mechanisms of action of its most promising derivatives.

Potential Therapeutic Targets

Based on the current body of research, derivatives of 4-(p-tolyl)thiazol-2-amine have demonstrated inhibitory activity against several key therapeutic targets. The following sections detail these targets, supported by quantitative data from various studies.

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. Disruption of tubulin polymerization is a clinically validated strategy in cancer chemotherapy. Several N,4-diaryl-1,3-thiazole-2-amines, which are derivatives of 4-(p-tolyl)thiazol-2-amine, have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[4]

Quantitative Data:

| Compound/Derivative | Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 | 0.36 | Not Reported | [4] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | A549 | 0.86 | Not Reported | [4] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | HT-1080 | 0.52 | Not Reported | [4] |

| Thiazole-based chalcone (Compound 2e) | Ovar-3 | 1.55 (GI50) | 7.78 | [5] |

| Thiazole-based chalcone (Compound 2e) | MDA-MB-468 | 2.95 (GI50) | 7.78 | [5] |

| Thiazol-5(4H)-one derivative (Compound 4f) | HCT-116 | 2.89 | 0.00933 | [1] |

| Thiazol-5(4H)-one derivative (Compound 5a) | HCT-116 | 3.21 | 0.00952 | [1] |

Signaling Pathway:

References

- 1. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-(p-tolyl)thiazole | 2103-91-5 | FA54342 [biosynth.com]

- 4. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 2-Aminothiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole core is a renowned privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1] Its inherent structural versatility allows for substitutions at multiple positions, enabling the fine-tuning of biological and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminothiazole analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support researchers in the rational design of novel therapeutics.

Anticancer Activity: Targeting Cellular Proliferation and Survival

2-aminothiazole derivatives have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines.[2][3] Their anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.[2]

Structure-Activity Relationship Summary for Anticancer Activity:

-

Substitution on the 2-Amino Group: The nature of the substituent at the 2-amino position is a critical determinant of cytotoxicity. Acylation with substituted benzoyl groups, such as a 3-chlorobenzoyl moiety, has been shown to significantly enhance anticancer potency.[1] Aromatic substitutions on the amino group generally appear to improve antitumor activity more than aliphatic ones.[1]

-

Substitution on the Thiazole Ring: Modifications on the thiazole ring profoundly influence anticancer activity. For instance, a constrained cyclic structure formed by substituents at the R1 and R2 positions can be beneficial, suggesting that conformational rigidity enhances activity.[1] Lipophilic substituents such as methyl, bromo, phenyl, or butylidene at the 4- and/or 5-positions have also been shown to confer moderate to good antitumor activity.[3][4]

-

Substitution on Aryl Moieties: Halogen substitutions, such as chloro-substitution, on phenyl rings attached to the 2-aminothiazole core often lead to increased cytotoxicity compared to unsubstituted analogs.[1] The presence of trimethoxy groups on a phenyl ring has also been identified as critical for in vitro activity in certain analogs.[3]

Quantitative Data: Anticancer Activity of 2-Aminothiazole Analogs

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1c (Chloro-substituted phenyl) | - | - | [1] |

| 1d (Constrained cyclic structure) | - | Potent | [1] |

| 2d (3-Chlorobenzoyl) | HT29 (Colon) | 2.01 | [1] |

| 3a (4-Fluorophenyl) | MCF-7 (Breast) | 15-30 | [1] |

| 3b (4-Chlorophenyl) | MCF-7 (Breast) | 15-30 | [1] |

| 20 (Lipophilic substituents) | H1299 (Lung), SHG-44 (Glioma) | 4.89, 4.03 | [3] |

| 23, 24 | HepG2, PC12 | 0.51, 0.57 (HepG2); 0.309, 0.298 (PC12) | [3] |

| 4,5,6,7-tetrahydrobenzo[d]thiazole | H1299 (Lung), SHG-44 (Glioma) | 4.89, 4.03 | [4] |

Visualizing Anticancer Mechanisms

The induction of apoptosis is a key mechanism by which 2-aminothiazole derivatives exert their anticancer effects. The following diagram illustrates a simplified signaling pathway for apoptosis induction.

In addition to apoptosis, some derivatives can induce cell cycle arrest, preventing cancer cell proliferation.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

2-aminothiazole derivatives have been extensively investigated for their antimicrobial properties.[1] The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify their efficacy.

Structure-Activity Relationship Summary for Antimicrobial Activity:

-

Substituents on the Thiazole Ring: The presence of specific aryl groups at the 4-position of the thiazole ring can confer significant antibacterial activity.[1]

-

Substituents on the 2-Amino Group: The introduction of substituted benzoyl groups at the N-2 position can dramatically increase potency against certain bacteria, including Mycobacterium tuberculosis.[5] For instance, an N-(3-chlorobenzoyl) group resulted in a 64-fold increase in potency compared to the corresponding N-phenyl analog.[5]

-

Overall Structural Features: The central thiazole moiety and a 2-pyridyl group at the C-4 position have been shown to be intolerant to modification in some series of antitubercular compounds.[5]

Quantitative Data: Antimicrobial Activity of 2-Aminothiazole Analogs

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [6] |

| Piperazinyl derivative (121d) | Escherichia coli | 8 | [6] |

| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [6] |

| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | [6] |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [6] |

| Thiourea derivative (3, 9) | Gram-positive cocci | 2 - 32 | [6] |

| 2a, 2b | Staphylococcus epidermidis, Pseudomonas aeruginosa | 250, 375 | [7] |

| 2d, 2g | Staphylococcus aureus, Escherichia coli | 250, 375 | [7] |

| 2b | Candida glabrata | Zone of inhibition: 21.0 mm | [7] |

| 2a | Candida albicans | Zone of inhibition: 20.0 mm | [7] |

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain 2-aminothiazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[8]

Structure-Activity Relationship Summary for Anti-inflammatory Activity:

The SAR for anti-inflammatory activity is still being extensively explored. However, studies have shown that specific substitutions can lead to significant inhibition of cyclooxygenase (COX) enzymes, with some compounds showing selectivity for COX-2.[8]

Quantitative Data: Anti-inflammatory Activity of 2-Aminothiazole Analogs (COX Inhibition)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Various Analogs | 1.00 - 6.34 | 0.09 - 0.71 | 3.03 - 16 | [8] |

| Celecoxib (Reference) | 7.21 | 0.83 | 8.68 | [8] |

Visualizing Anti-inflammatory Mechanisms

The NF-κB signaling pathway is a central regulator of inflammation.[9] Its inhibition is a key target for anti-inflammatory drugs.

Experimental Protocols

General Synthesis of 2-Aminothiazole Analogs (Hantzsch Thiazole Synthesis)

A widely used method for synthesizing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.[1]

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone)

-

Thiourea

-

Ethanol or Methanol (solvent)

-

Sodium carbonate solution (for neutralization, if needed)

Procedure:

-

Dissolve the α-haloketone and thiourea in ethanol or methanol in a round-bottom flask.

-

Stir the mixture. Heating to reflux may be required.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture.

-

The solid product is collected by vacuum filtration, washed with a suitable solvent (e.g., water or cold ethanol), and dried.

-

The crude product can be purified by recrystallization.[1]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[2]

Procedure:

-

Cell Culture: Grow human cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[1]

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.[1]

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a positive control (e.g., a known anticancer drug) and incubate for a specified period (e.g., 48 or 72 hours).[1]

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[1]

-

Formazan Solubilization: Viable cells will metabolize the MTT into a purple formazan product. Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[2]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength. The amount of formazan produced is proportional to the number of viable cells.[2]

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Prepare serial two-fold dilutions of the compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Bacterial Inoculum: Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This is a widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[10]

Procedure:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.[11]

-

Compound Administration: Administer the test compounds or a standard drug (e.g., indomethacin) orally or intraperitoneally 30-60 minutes before inducing inflammation.[11]

-

Induction of Edema: Inject a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[10][11]

-

Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

The Rise of 2-Aminothiazoles: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to its incorporation into approved drugs and numerous clinical candidates.[1][2] This technical guide provides an in-depth overview of the discovery of novel 2-aminothiazole-based compounds, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their role as kinase inhibitors.

A Versatile Core for Diverse Biological Activities

The 2-aminothiazole moiety is a key pharmacophore in compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and physicochemical properties to optimize target engagement and pharmacokinetic profiles.[3] Marketed drugs such as the kinase inhibitor Dasatinib and the anti-inflammatory Meloxicam feature this core structure, highlighting its clinical significance.[1]

Case Study: The Discovery of Dasatinib (BMS-354825) - A Pan-Src Kinase Inhibitor

A prime example of a successful 2-aminothiazole-based drug is Dasatinib, a potent inhibitor of the Src family of kinases and the Bcr-Abl kinase.[4][5] Its discovery originated from the screening of a compound library which identified the 2-aminothiazole scaffold as a novel template for Src kinase inhibition.[5]

Synthetic Approach: The Hantzsch Thistle Synthesis

The foundational 2-aminothiazole core of many derivatives, including precursors to complex molecules like Dasatinib, is often constructed via the Hantzsch thiazole synthesis.[1] This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide.[1]

Biological Evaluation: In Vitro Kinase Inhibition Assays

The potency of novel 2-aminothiazole derivatives as kinase inhibitors is typically determined through in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals